

The Role of ANEB-001 in Modulating the Endocannabinoid System: A Technical Guide

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Compound of Interest

Compound Name: ANEB-001

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Executive Summary

ANEB-001 (also known as selonabant) is a potent, orally bioavailable, small molecule competitive antagonist of the cannabinoid type 1 (CB1) receptor.[1][2] Developed by Anebulo Pharmaceuticals, **ANEB-001** is currently in clinical development as a potential antidote for acute cannabinoid intoxication (ACI).[1][3] By competitively binding to CB1 receptors, **ANEB-001** effectively blocks the psychoactive effects of tetrahydrocannabinol (THC), the primary intoxicating component of cannabis.[4][5] Phase 2 clinical trials have demonstrated that **ANEB-001** can rapidly reverse key symptoms of ACI, including feelings of being "high," cognitive impairment, and loss of balance.[6][7] This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental protocols related to **ANEB-001**'s role in modulating the endocannabinoid system.

Introduction to the Endocannabinoid System and Acute Cannabinoid Intoxication

The endocannabinoid system (ECS) is a complex and widespread neuromodulatory system that plays a crucial role in regulating a variety of physiological and cognitive processes. Key components of the ECS include endocannabinoids (such as anandamide and 2-arachidonoylglycerol), cannabinoid receptors (CB1 and CB2), and the enzymes responsible for endocannabinoid synthesis and degradation.

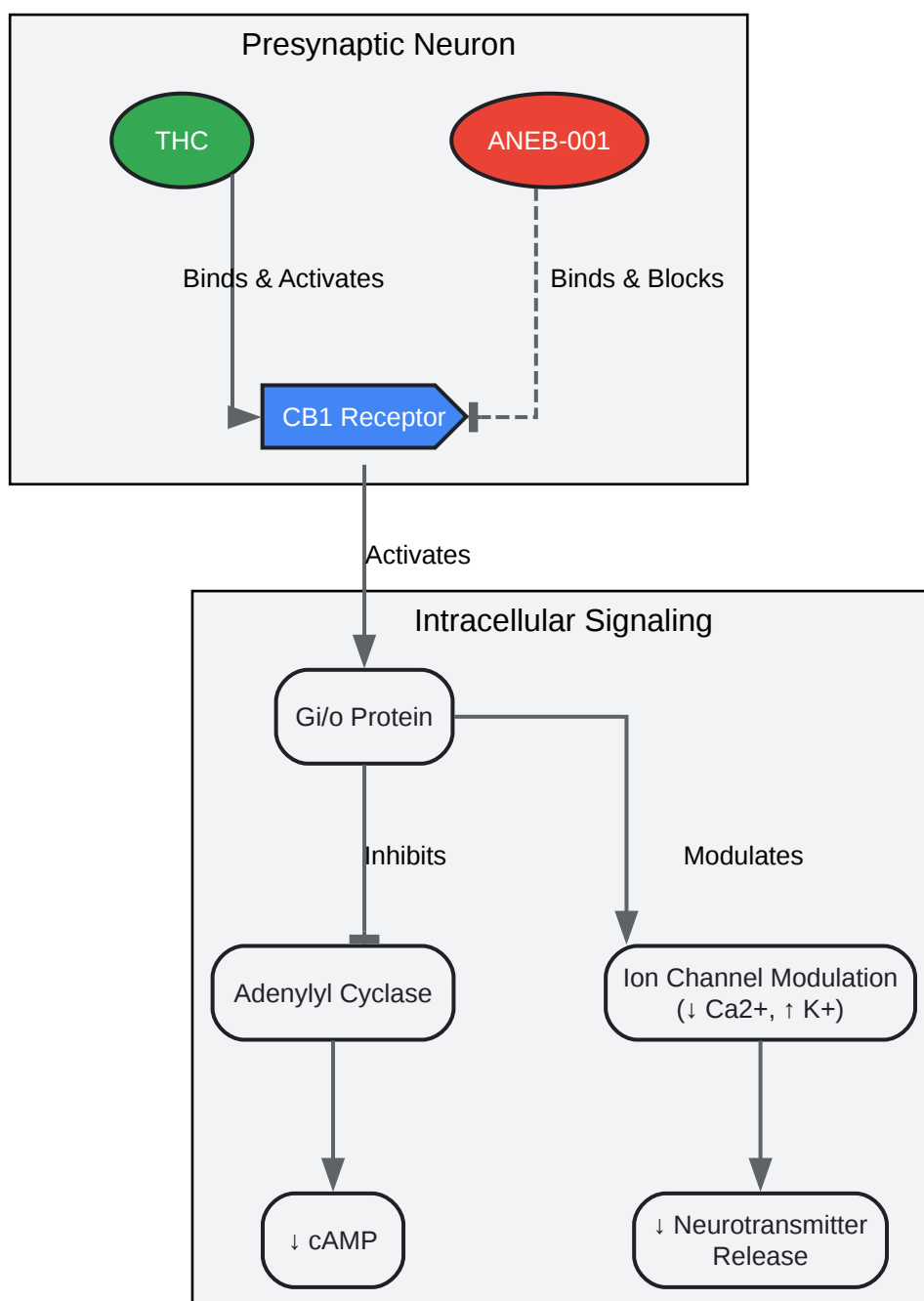
The CB1 receptor is predominantly expressed in the central nervous system and is the primary target of THC.[3] Overstimulation of CB1 receptors by THC leads to the signs and symptoms of acute cannabinoid intoxication, which can include euphoria, altered perception, anxiety, panic attacks, impaired coordination, and in severe cases, psychosis.[8] With the increasing legalization and use of cannabis products, the incidence of ACI-related emergency department visits has risen significantly, highlighting the unmet medical need for a specific antidote.[3]

Mechanism of Action of ANEB-001

ANEB-001 functions as a competitive antagonist at the CB1 receptor.[1][4] This means that it binds to the same site on the CB1 receptor as THC but does not activate the receptor. By occupying the receptor's binding site, **ANEB-001** prevents or displaces THC from binding, thereby inhibiting its downstream signaling effects. The antagonism is reversible, and the extent of THC blockade is dependent on the relative concentrations of **ANEB-001** and THC.

Signaling Pathway of THC and its Antagonism by ANEB-001

The binding of THC, an agonist, to the CB1 receptor initiates a cascade of intracellular signaling events. This primarily involves the inhibition of adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels. The diagram below illustrates this pathway and the inhibitory effect of **ANEB-001**.



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Figure 1: ANEB-001 signaling pathway at the CB1 receptor.

Preclinical and Clinical Data

While specific preclinical data on the binding affinity (K_i) and functional activity (IC_{50}) of **ANEB-001** are not publicly available, it is described as a potent CB1 antagonist with high affinity for

the human receptor.[1] The majority of the available quantitative data comes from a Phase 2 clinical trial (NCT05282797) designed to evaluate the efficacy and safety of **ANEB-001** in healthy volunteers challenged with THC.[6][7][9]

Phase 2 Clinical Trial Data

The Phase 2 trial consisted of multiple parts, evaluating different doses of **ANEB-001** and THC, as well as the timing of **ANEB-001** administration.[6]

Table 1: Summary of Phase 2a Clinical Trial Design

| Parameter | Part A | Part B |
|--------------------|---------------------------------------|--|
| ANEB-001 Doses | 50 mg, 100 mg | 10 mg, 30 mg |
| THC Challenge Dose | 10.5 mg (oral) | 21 mg, 30 mg, 40 mg (oral) |
| Number of Subjects | 60 | 74 |
| Administration | Co-administration of ANEB-001 and THC | ANEB-001 administered 1 hour after THC |

Table 2: Key Efficacy Endpoints from the Phase 2 Clinical Trial

| Endpoint | THC Dose | ANEB-001 Dose | Result vs. Placebo | p-value |
|--------------------------------------|----------------|---------------|---------------------------------------|------------|
| VAS "Feeling High" | 30 mg | 10 mg | Statistically significant reduction | <0.0001[7] |
| VAS Alertness | 30 mg | 10 mg | Statistically significant improvement | 0.0042[7] |
| Body Sway | 30 mg | 10 mg | Statistically significant reduction | 0.0196[7] |
| VAS "Feeling High" (pooled analysis) | 21 mg or 30 mg | 10 mg | Statistically significant reduction | <0.0001[4] |
| VAS Alertness (pooled analysis) | 21 mg or 30 mg | 10 mg | Statistically significant improvement | 0.0024[4] |
| Body Sway (pooled analysis) | 21 mg or 30 mg | 10 mg | Statistically significant reduction | 0.0014[4] |
| Heart Rate (pooled analysis) | 21 mg or 30 mg | 10 mg | Statistically significant reduction | 0.0125[4] |

VAS = Visual Analog Scale

Experimental Protocols

Detailed experimental protocols are crucial for the replication and interpretation of scientific findings. The following sections outline the methodologies for the key experiments cited in the clinical evaluation of **ANEB-001**.

Phase 2 Clinical Trial Protocol (NCT05282797)

This was a randomized, double-blind, placebo-controlled study in healthy, occasional cannabis users.[6][10]

Inclusion Criteria:

- Healthy adults.
- Occasional cannabis users.

Exclusion Criteria:

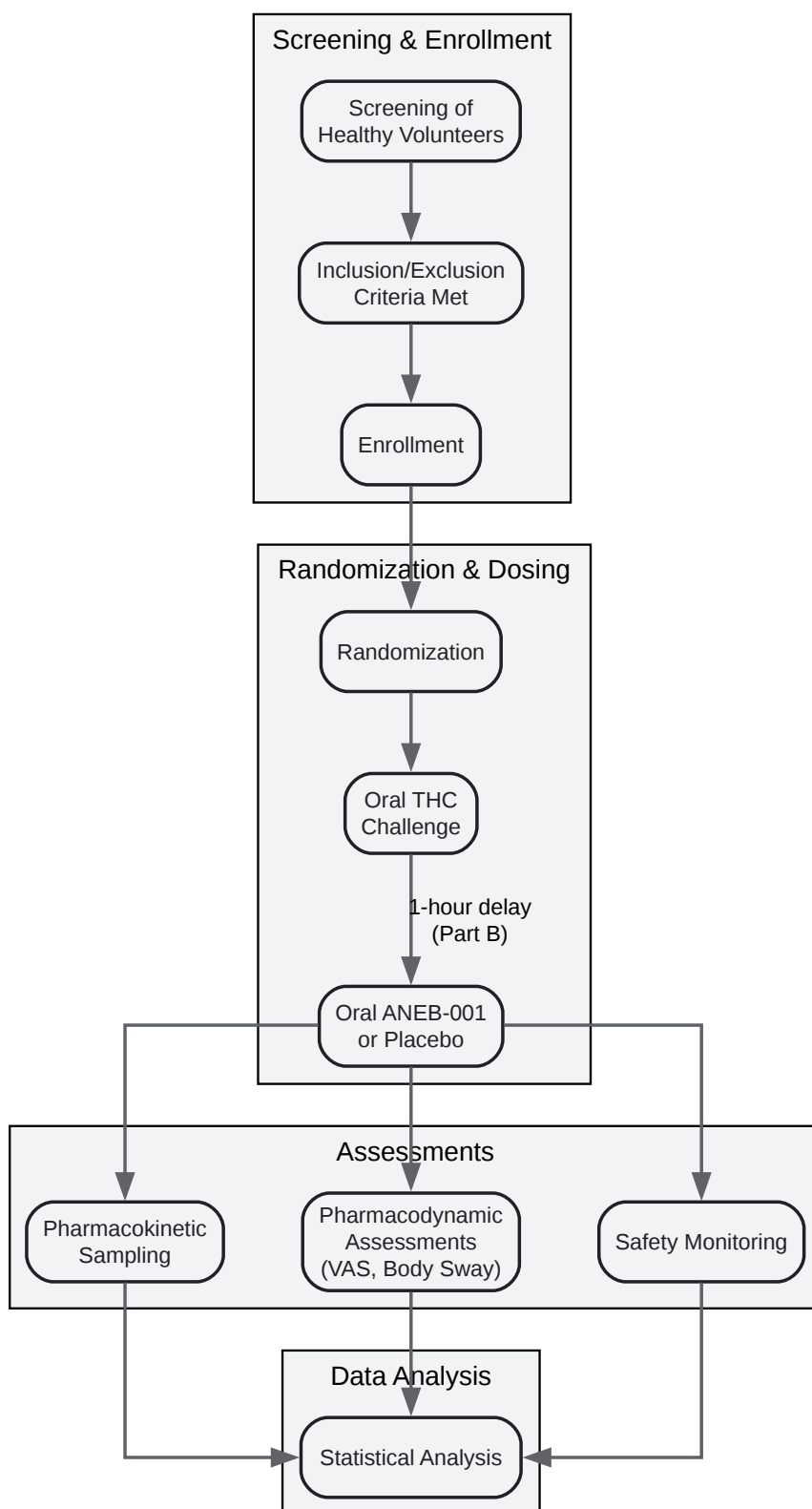
- History of cannabis use disorder.
- Significant medical or psychiatric conditions.

Study Design:

- Part A: Subjects received a single oral dose of **ANEB-001** (50 mg or 100 mg) or placebo, co-administered with an oral dose of 10.5 mg THC.[6]
- Part B: Subjects received a higher oral dose of THC (21 mg, 30 mg, or 40 mg) followed one hour later by a single oral dose of **ANEB-001** (10 mg or 30 mg) or placebo.[6]

Assessments:

- Pharmacokinetic blood draws.
- Pharmacodynamic assessments including Visual Analog Scales (VAS) for "Feeling High" and alertness, and measurement of body sway.
- Safety and tolerability monitoring.



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